4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJMHHBGRVQXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The structural characteristics of 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride suggest its potential as a scaffold for designing new pharmaceuticals. The compound's ability to interact with various biological targets could lead to the development of novel therapeutic agents.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activities.
- CNS Activity : Research indicates that derivatives of pyrazole and piperidine can have effects on the central nervous system, potentially leading to analgesic or neuroprotective drugs.
Interaction Studies
Preliminary studies suggest that this compound may interact with specific enzymes or receptors, which is crucial for understanding its biological mechanisms. Such interactions can be pivotal in drug discovery processes, particularly in identifying lead compounds for further development.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1H-Pyrazol-3-yl)piperidine | Pyrazole at position 4 of piperidine | Antimicrobial activity |
| 3-(1H-Pyrazol-4-yl)piperidine | Pyrazole at position 3 of piperidine | CNS activity; potential analgesic effects |
| 2-(1H-Pyrazol-5-yl)pyrrolidine | Pyrazole at position 5 of pyrrolidine | Antitumor properties |
This table illustrates the versatility of pyrazole and piperidine derivatives in medicinal chemistry, highlighting their distinct biological activities while sharing core structural elements.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazole-Piperidine Derivatives
4-(4-Fluoro-1H-pyrazol-3-yl)piperidine Dihydrochloride
- Molecular Formula : C₈H₁₃Cl₂FN₃
- Molecular Weight : 205.66
- Lower molecular weight (205.66 vs. ~237 for the main compound) due to reduced carbon content and fluorine substitution.
2-(4-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride
Piperidine Derivatives with Aromatic Substituents
3-Amino-4-(2',5'-Dimethoxylbenzyloxyimino)piperidine Dihydrochloride (13c)
- Molecular Formula: Not explicitly stated; MS-ESI data indicates a molecular ion peak at m/z = 278 (M+H)⁺ .
- Key Properties: Melting Point: 189–192°C, higher than typical pyrazole-piperidine derivatives due to the rigid benzyloxyimino group.
4-(Diphenylmethoxy)piperidine Hydrochloride
Piperidine Derivatives with Functional Group Variations
4-Aminopiperidine Dihydrochloride (Compound 20)
- Key Differences :
Levocetirizine Dihydrochloride
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81
- Key Differences :
- A clinically used antihistamine with a piperazine ring and chlorophenyl groups, illustrating how structural complexity correlates with therapeutic activity.
- Highlights the role of piperidine derivatives in drug development.
Halogenated and Bicyclic Derivatives
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride
- Molecular Formula: Not explicitly stated; includes a bicyclo[1.1.1]pentane moiety .
- Key Differences :
- The fluorinated bicyclic group introduces steric constraints and electronic effects distinct from planar pyrazole rings.
- May exhibit unique pharmacokinetic properties due to reduced conformational flexibility.
Research Implications
- Structural-Activity Relationships (SAR): The position and nature of substituents (e.g., methyl vs. fluoro, pyrazole vs. benzyloxyimino) critically influence physicochemical and biological properties.
- Synthetic Utility : Piperidine derivatives serve as versatile intermediates; dihydrochloride salts improve handling in medicinal chemistry workflows .
- Gaps in Data: Limited pharmacological or thermodynamic data (e.g., melting points, solubility) for the main compound underscores the need for further experimental characterization.
Biological Activity
4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a 4-methyl-1H-pyrazole moiety. The synthesis typically involves the reaction of piperidine derivatives with pyrazole precursors, leading to the formation of the dihydrochloride salt for enhanced solubility and stability.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 4-(4-methyl-1H-pyrazol-3-yl)piperidine have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. In one study, certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against these pathogens, suggesting potent antibacterial properties .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific analogs have been reported to achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of interest. Studies have identified that some compounds can inhibit mutant BRAF activity, which is crucial in certain melanoma types. This inhibition leads to reduced proliferation in cancer cell lines, indicating a potential role in targeted cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer progression.
- Modulation of Cytokine Production : The ability to suppress cytokine release plays a vital role in mitigating inflammatory responses.
- Direct Antimicrobial Action : Pyrazole compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain compounds exhibited significant bactericidal activity within hours of exposure, highlighting their potential as rapid-acting antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In a controlled laboratory setting, researchers tested the effects of various pyrazole derivatives on BRAF-mutant melanoma cells. The results showed that specific analogs could inhibit cell proliferation by over 70%, suggesting their potential for further development as anticancer agents .
Data Tables
| Activity Type | Tested Compound | MIC (mg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | 4-(4-methyl-1H-pyrazol-3-yl)piperidine | 0.0039 | N/A |
| Anti-inflammatory | Pyrazole derivative X | N/A | 85% (TNF-α) |
| Cancer cell inhibition | Pyrazole derivative Y | N/A | 70% |
Q & A
Q. What are the recommended safety protocols for handling 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Remove contaminated clothing immediately upon exposure .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. If inhaled, move to fresh air and seek medical attention if symptoms persist .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
- Waste Disposal : Segregate waste and use certified hazardous waste disposal services to mitigate environmental contamination .
- Training : Mandatory 100% score on safety exams before handling, per standardized lab safety regulations .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Guidance :
- Multi-Step Synthesis : Begin with a 1,5-diarylpyrazole core template (e.g., SR141716 analogs) and proceed through condensation reactions. Use dichloromethane as a solvent and NaOH for neutralization, followed by purification via recrystallization .
- Mannich Reaction : Employ N,N'-bis(methoxymethyl)diaza-18-crown-6 to functionalize the pyrazole ring, ensuring precise stoichiometric control to avoid byproducts .
- Purification : Validate purity (>99%) using HPLC and mass spectrometry, referencing protocols for structurally similar piperidine derivatives .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Guidance :
- Structural Confirmation : Use H/C NMR to verify piperidine and pyrazole ring integration. Compare chemical shifts with databases (e.g., PubChem) .
- Purity Assessment : Apply reverse-phase HPLC with UV detection (λ = 254 nm) and cross-validate with elemental analysis for chloride content .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen atmospheres .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatives of this compound?
- Methodological Guidance :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, prioritizing energy-minimized intermediates. Tools like Gaussian or ORCA are recommended .
- Reactor Design : Apply ICReDD’s reaction path search algorithms to simulate solvent effects and catalyst interactions, reducing trial-and-error experimentation .
- Data Integration : Feed experimental results (e.g., yields, kinetics) into machine learning models to refine predictive accuracy for scale-up conditions .
Q. How should researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?
- Methodological Guidance :
- Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, SciFinder) and apply statistical design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, temperature gradients) .
- Controlled Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate structural contributions. For example, test pyrazole substituent effects on receptor binding affinity using isogenic cell models .
- Cross-Validation : Correlate in vitro bioactivity (e.g., IC) with computational docking scores (AutoDock Vina) to validate hypothesized binding modes .
Q. What strategies enhance the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Guidance :
- pH Optimization : Conduct stability assays across pH 3–8, using phosphate or acetate buffers. Monitor degradation via LC-MS and identify hydrolysis-prone motifs .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrate formation and extend shelf life .
- Excipient Screening : Test co-solvents (e.g., PEG-400) or cyclodextrins to improve solubility while minimizing aggregation .
Q. How do substituents on the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Guidance :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to activate the pyrazole for Suzuki-Miyaura couplings. Monitor regioselectivity via H NMR .
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., XPhos Pd G3) to couple piperidine amines with aryl halides, optimizing ligand ratios for C–N bond formation .
- Kinetic Profiling : Track reaction progress using in-situ IR spectroscopy to detect intermediates and adjust catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
